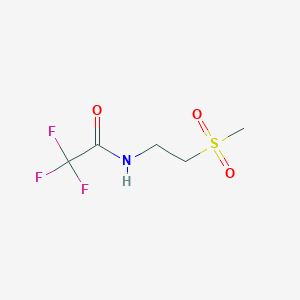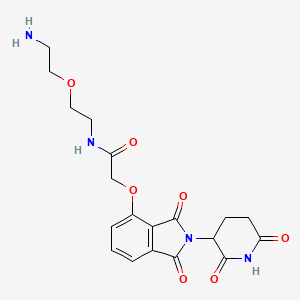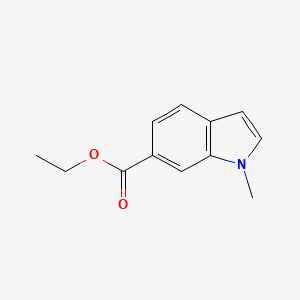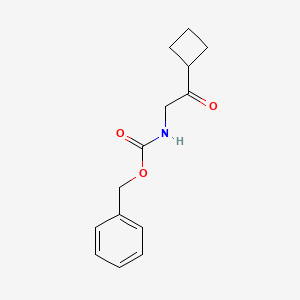
(3-(环丙基甲氧基)吡啶-2-基)甲醇
描述
Synthesis Analysis
The synthesis of this compound involves the introduction of a cyclopropylmethoxy group onto the pyridine ring. One efficient method for its preparation is through copper-catalyzed Csp³-H oxidation . In this process, pyridin-2-yl-methanes react with water under mild conditions to yield pyridin-2-yl-methanones. The reaction proceeds well with various aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, resulting in moderate to good yields .
Molecular Structure Analysis
The molecular structure of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol consists of a pyridine ring fused with a cyclopropylmethoxy group and a hydroxyl group. The cyclopropylmethoxy moiety is attached to the pyridine nitrogen atom, forming a stable structure .
科学研究应用
合成与结构
- 铁(II)配合物:该化合物已用于合成以吡啶半缩醛为轴向配体的铁(II)配合物。通过 X 射线衍射和光谱学研究的这些配合物被发现形成八面体金属配位多面体,揭示了在配位化学中的潜在应用 (布罗什等人,2018)。
催化应用
- 生物催化合成:它已参与全细胞生物催化合成实验。利用微反应系统中的重组大肠杆菌,高效合成了 S-(4-氯苯基)-(吡啶-2-基)甲醇,突出了其在绿色化学和生物催化中的作用 (陈等人,2021)。
光催化
- 光甲氧基化:研究表明,酸性甲醇中的光甲氧基化过程会受到类似于此类化合物的吡啶化合物的影響。这在光化学反应和光催化中具有影响 (杉森等人,1983)。
超分子化学
- 超分子配合物形成:该化合物已用于合成三链螺旋超分子配合物。这些配合物的形成,涉及三(3-(吡啶-2-基)吡唑)钌(II)和铜(I),在超分子结构的研究中具有重要意义 (林等人,1997)。
催化中的镍配合物
- 镍配合物合成:该化学物质在合成具有双齿 N,O 型配体的镍配合物中发挥了重要作用。这些配合物用于乙烯的催化低聚,表明其在工业催化中的用途 (克马戈雷特和布劳恩斯坦,2008)。
属性
IUPAC Name |
[3-(cyclopropylmethoxy)pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-6-9-10(2-1-5-11-9)13-7-8-3-4-8/h1-2,5,8,12H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPVTNQTQDEAAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(N=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3114581.png)

![3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol](/img/structure/B3114586.png)

![4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide](/img/structure/B3114602.png)
![Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3114607.png)



